

3-Chloro-4-(trifluoromethoxy)aniline CAS number and synonyms

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Compound of Interest

Compound Name: 3-Chloro-4-(trifluoromethoxy)aniline

Cat. No.: B1304661

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Technical Guide: 3-Chloro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloro-4-(trifluoromethoxy)aniline**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.

Core Chemical Identity

CAS Number: 64628-73-5[1][2][3]

Synonyms:

- (3-Chloro-4-trifluoromethoxyphenyl)amine[2]
- 1-Amino-3-chloro-4-(trifluoromethoxy)benzene[2][3]
- 2-Chloro-4-aminotrifluoromethoxybenzene[2]

- 4-trifluoromethoxy-3-Chloroaniline[2]
- Benzenamine, 3-chloro-4-(trifluoromethoxy)-[2][3]
- 3-chloro-4-(trifluoromethoxy)phenylamine[3]
- 3-chloro-4-(trifluoromethoxy)benzenamine[3]
- 3-chloranyl-4-(trifluoromethoxy)aniline[3]
- 4-Amino-2-chloro-alpha,alpha,alpha-trifluoroanisole[3]

Physicochemical and Pharmacokinetic Data

The incorporation of a trifluoromethoxy group into the aniline structure significantly influences its properties, enhancing lipophilicity and metabolic stability, which are desirable characteristics in drug design.[2] The following table summarizes the key quantitative data for **3-Chloro-4-(trifluoromethoxy)aniline**.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ ClF ₃ NO	[1][2][3]
Molecular Weight	211.57 g/mol	[1][2]
Melting Point	29-31 °C	[1][2]
Boiling Point	224 °C	[2]
Density	1.45 g/cm ³	[1][2]
Flash Point	90 °C	[2]
pKa	2.68 ± 0.10 (Predicted)	[2]
Water Solubility	Slightly soluble	[2]
Appearance	White to almost white powder to lump	[1][2]

Experimental Protocols

Proposed Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline

A plausible and efficient method for the synthesis of **3-Chloro-4-(trifluoromethoxy)aniline** involves the reduction of the corresponding nitro compound, 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene. This common synthetic transformation can be achieved using various reducing agents, with iron powder in the presence of an acid or a salt like ammonium chloride being a cost-effective and scalable option.

Materials:

- 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene
- Iron powder (Fe)
- Ammonium chloride (NH₄Cl)
- Ethanol
- Water
- Ethyl acetate
- Anhydrous sodium sulfate
- Celite

Procedure:

- Suspend 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene in a mixture of ethanol and water.
- To this suspension, add iron powder and ammonium chloride.
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

- Concentrate the filtrate under reduced pressure to remove the ethanol.
- Extract the remaining aqueous residue with ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield **3-Chloro-4-(trifluoromethoxy)aniline**.

Analytical Workflow: Purity and Isomer Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for assessing the purity of **3-Chloro-4-(trifluoromethoxy)aniline** and quantifying any potential positional isomers.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Column: AT-210, 30 m x 0.53 mm ID, 1.0 μ m film thickness.[\[4\]](#)
- Carrier Gas: Helium at a constant pressure of 3.0 psi.[\[4\]](#)
- Inlet Temperature: 200°C.[\[4\]](#)
- Oven Temperature Program:
 - Initial temperature: 50°C.
 - Ramp to 125°C at 3°C/min.
 - Hold at 125°C for 5 minutes.
 - Ramp to 230°C at 45°C/min.
 - Hold at 230°C for 5 minutes.[\[4\]](#)

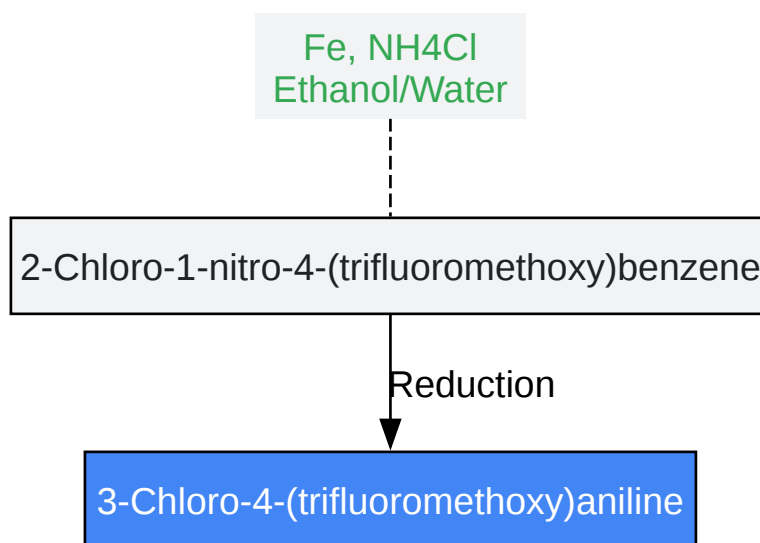
- Detector Temperature (FID): 260°C.[4]

Sample Preparation:

- Prepare a stock solution of the **3-Chloro-4-(trifluoromethoxy)aniline** sample by dissolving an accurately weighed amount in a suitable solvent (e.g., dichloromethane or toluene) to a concentration of approximately 50 mg/mL.[4]
- Prepare a stock solution of potential impurities, including positional isomers, for calibration and identification purposes.[4]
- Further dilute the sample solution as needed for injection into the GC-MS system.

Visualizations

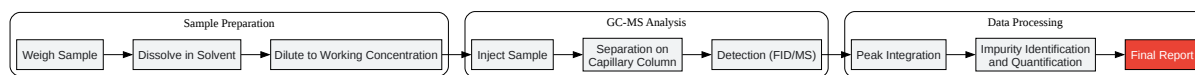
Proposed Synthetic Pathway



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Caption: Proposed synthesis of **3-Chloro-4-(trifluoromethoxy)aniline** via reduction.

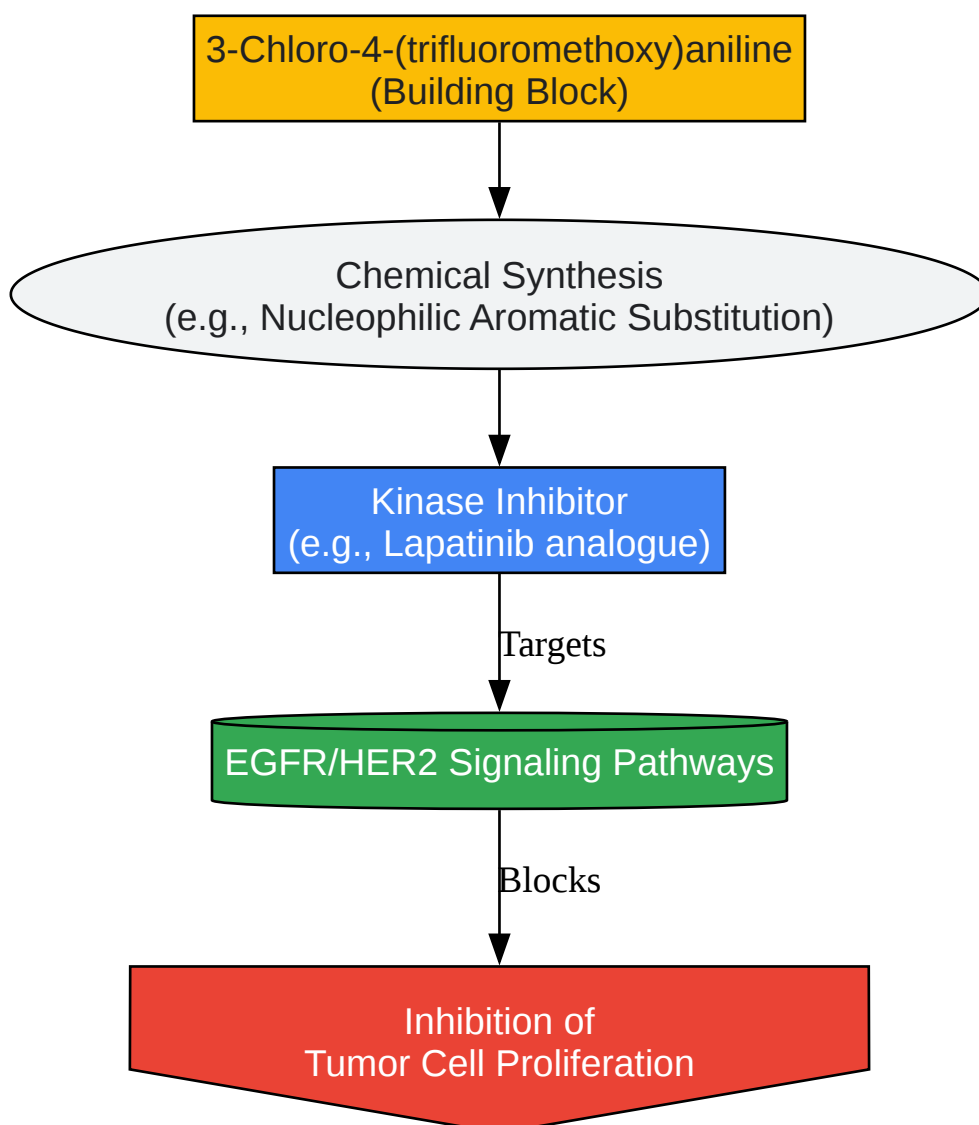
Analytical Workflow by GC-MS



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Caption: General experimental workflow for the analysis of **3-Chloro-4-(trifluoromethoxy)aniline** by GC-MS.

Role in Kinase Inhibitor Synthesis



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Caption: Role as a building block in the synthesis of kinase inhibitors targeting cancer signaling pathways.

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